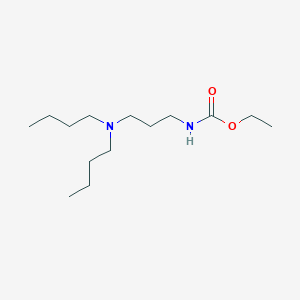![molecular formula C10H15ClN2O B1361684 N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 946714-48-3](/img/structure/B1361684.png)
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” is a specialty product used for proteomics research . It has a molecular formula of C10H15ClN2O and a molecular weight of 214.69 .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” is defined by its molecular formula, C10H15ClN2O . Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis.Physical And Chemical Properties Analysis
“N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” has a molecular formula of C10H15ClN2O and a molecular weight of 214.69 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Genêt et al. (1993) described an efficient synthesis method for similar compounds using palladium-catalyzed reactions, highlighting the compound's potential in chemical synthesis (Genêt et al., 1993).
- Jakše et al. (2004) explored the application of similar compounds in the synthesis of 3-heteroarylindoles, indicating their utility in creating complex organic structures (Jakše et al., 2004).
Application in Material Science :
- Gormanns and Ritter (1994) utilized a related compound in the synthesis of novel polymers, showing its relevance in the development of new polymeric materials (Gormanns & Ritter, 1994).
Potential in Agricultural Chemistry :
- Olszewska et al. (2009) characterized new derivatives of similar compounds for their potential use as pesticides (Olszewska et al., 2009).
Role in Medicinal Chemistry :
- Fuller (1968) investigated a similar compound as a monoamine oxidase inhibitor, highlighting its potential in pharmaceutical applications (Fuller, 1968).
- Mondal et al. (2005) studied dinuclear entities incorporating similar compounds, which could have implications in medicinal chemistry (Mondal et al., 2005).
- Xin-jian et al. (2006) synthesized novel derivatives with similar structures, indicating their use as plant growth regulators, which could have crossover applications in medicinal research (Xin-jian et al., 2006).
Neurological Research Applications :
- Shoghi-Jadid et al. (2002) utilized a derivative in positron emission tomography for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Crystallography and Molecular Structure Analysis :
- Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on similar compounds, important for understanding their interactions with biological molecules (Hudson et al., 1987).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-[2-(dimethylamino)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUJFXFCHUKLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649859 |
Source


|
| Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine | |
CAS RN |
946714-48-3 |
Source


|
| Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)




![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)



